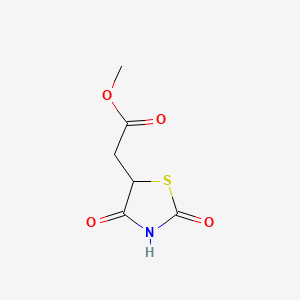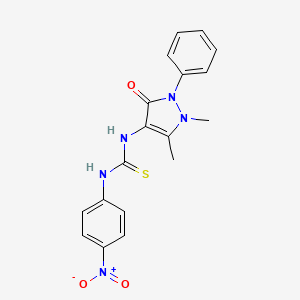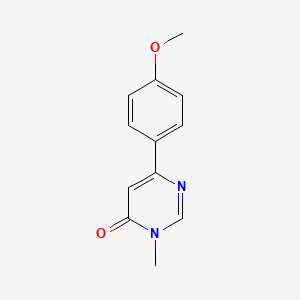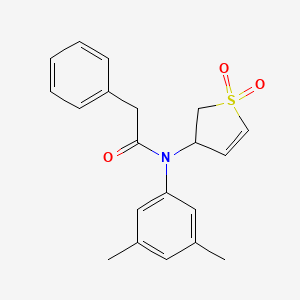![molecular formula C20H24N2O3 B2731941 2'-((2-(Diethylamino)ethyl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid CAS No. 2034304-62-4](/img/structure/B2731941.png)
2'-((2-(Diethylamino)ethyl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-((2-(Diethylamino)ethyl)carbamoyl)-[1,1’-biphenyl]-2-carboxylic acid is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a biphenyl core with a carboxylic acid group and a diethylaminoethyl carbamoyl substituent, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-((2-(Diethylamino)ethyl)carbamoyl)-[1,1’-biphenyl]-2-carboxylic acid typically involves multiple steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced via a Friedel-Crafts acylation reaction, followed by hydrolysis.
Attachment of the Diethylaminoethyl Carbamoyl Group: This step involves the reaction of the biphenyl carboxylic acid with diethylaminoethylamine in the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the carbamoyl linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for coupling reactions and automated systems for purification and isolation of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2’-((2-(Diethylamino)ethyl)carbamoyl)-[1,1’-biphenyl]-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to reduce the carboxylic acid group to an alcohol.
Substitution: The biphenyl core allows for electrophilic aromatic substitution reactions, where substituents like nitro groups can be introduced using nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid and sulfuric acid for nitration.
Major Products
Oxidation: Quinones and other oxidized biphenyl derivatives.
Reduction: Biphenyl alcohol derivatives.
Substitution: Nitro-substituted biphenyl compounds.
Applications De Recherche Scientifique
2’-((2-(Diethylamino)ethyl)carbamoyl)-[1,1’-biphenyl]-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism by which 2’-((2-(Diethylamino)ethyl)carbamoyl)-[1,1’-biphenyl]-2-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The diethylaminoethyl group can enhance the compound’s ability to penetrate cell membranes, allowing it to modulate intracellular pathways. The biphenyl core can interact with hydrophobic pockets in proteins, influencing their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2’-((2-(Dimethylamino)ethyl)carbamoyl)-[1,1’-biphenyl]-2-carboxylic acid: Similar structure but with dimethylamino instead of diethylamino group.
2’-((2-(Diethylamino)ethyl)carbamoyl)-[1,1’-biphenyl]-4-carboxylic acid: Similar structure but with the carboxylic acid group at a different position on the biphenyl core.
Uniqueness
The presence of the diethylaminoethyl group in 2’-((2-(Diethylamino)ethyl)carbamoyl)-[1,1’-biphenyl]-2-carboxylic acid provides unique properties such as enhanced solubility in organic solvents and increased reactivity in certain chemical reactions, distinguishing it from its analogs.
This detailed overview covers the essential aspects of 2’-((2-(Diethylamino)ethyl)carbamoyl)-[1,1’-biphenyl]-2-carboxylic acid, from its synthesis to its applications and unique characteristics
Propriétés
IUPAC Name |
2-[2-[2-(diethylamino)ethylcarbamoyl]phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-3-22(4-2)14-13-21-19(23)17-11-7-5-9-15(17)16-10-6-8-12-18(16)20(24)25/h5-12H,3-4,13-14H2,1-2H3,(H,21,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFQWYRXTXVJUHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC=CC=C1C2=CC=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-(2-methoxyphenyl)-3-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2731858.png)

![2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2731861.png)
![2-[8-(4-methoxybenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2731863.png)
![1-methyl-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2731865.png)








